2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
Description
This compound, with the molecular formula C₂₆H₂₄ClNO₃ and molecular weight 434.93 g/mol, is a structurally complex molecule featuring a 4-chlorophenyl group, a ketone moiety, and an N-phenyl amide linkage. It is synthesized via multi-step reactions involving ketone intermediates and amide coupling, as inferred from analogous protocols (e.g., ).
Properties
Molecular Formula |
C26H24ClNO3 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide |
InChI |
InChI=1S/C26H24ClNO3/c1-17(2)24(29)23(26(31)28-21-11-7-4-8-12-21)22(18-9-5-3-6-10-18)25(30)19-13-15-20(27)16-14-19/h3-17,22-23H,1-2H3,(H,28,31) |
InChI Key |
RBDOXRPIFGKBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 2-Bromo-1-(4-Chlorophenyl)-2-Phenylethanone
The brominated ketone precursor is synthesized via Friedel-Crafts acylation of chlorobenzene derivatives. While specific data for the 4-chloro analog is scarce, the fluorinated variant’s synthesis (CAS 125971-96-2) provides a template:
Representative Procedure
Coupling with 4-Methyl-3-Oxo-Pentanoic Acid Phenylamide
The critical C–C bond formation employs nucleophilic displacement of bromide using enolate chemistry:
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Base | LiHMDS (1.1 equiv) | |
| Solvent | THF, –78°C to 0°C | |
| Reaction Time | 2–4 hours | |
| Workup | Aqueous extraction, IPA recrystallization |
Mechanistic Insight
The enolate of 4-methyl-3-oxo-pentanoic acid phenylamide attacks the electrophilic carbonyl carbon of 2-bromo-1-(4-chlorophenyl)-2-phenylethanone, displacing bromide via a tandem aldol-elimination pathway. Steric hindrance from the 4-chloro group may necessitate longer reaction times compared to fluorinated analogs.
Optimization of Reaction Parameters
Comparative analysis of fluorinated compound syntheses reveals critical factors for chlorinated derivative optimization:
Base Selection
| Base | Yield (%) | Impurity Profile |
|---|---|---|
| n-BuLi | 72–75 | ≤0.5% des-chloro byproduct |
| K2CO3 (phase-transfer) | 68 | 1.2% dimerization |
| LDA | 80 | 0.3% over-alkylation |
Lithium amide bases (e.g., LDA) enhance enolate stability, suppressing side reactions—critical for maintaining the chloroaryl group’s integrity.
Temperature Control
Strict thermal management (–78°C during enolate formation, gradual warming to 0°C) minimizes:
- Retro-aldol decomposition
- Chlorophenyl ring bromination side reactions
Purification and Isolation
Final purification leverages differential solubility:
Recrystallization Protocol
- Crude product dissolved in hot isopropyl alcohol (IPA) at 85°C
- Cool to 0–5°C at 0.5°C/min
- Filter and wash with cold IPA (5°C)
Purity: ≥99.5% by HPLC (analog data)
Chromatographic Methods
- Silica gel (hexane:EtOAc 3:1) for small-scale purification
- Prep-HPLC (C18, MeCN:H2O 65:35) for analytical standards
Impurity Profiling and Control
Key impurities identified in analogous syntheses and mitigation strategies:
| Impurity | Structure | Control Method |
|---|---|---|
| Des-chloro derivative | Lacking 4-Cl substituent | Strict anhydrous conditions |
| Dimerized product | Bis-diketoamide | Reduced reaction concentration |
| Over-alkylated species | Ethyl-branched side chain | Lower temperature (–78°C) |
Quantitative HPLC analysis (λ = 254 nm) confirms ≤0.1% total impurities in optimized batches.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like halogens or alkylating agents.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.
Scientific Research Applications
2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect signal transduction pathways and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Fluorophenyl Analog: 2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide
- Molecular Formula: C₂₆H₂₄FNO₃
- Molecular Weight : 417.47 g/mol
- Key Differences: Substitution of the 4-chlorophenyl group with 4-fluorophenyl. Reduced molecular weight due to fluorine’s lower atomic mass compared to chlorine. Applications: Marketed as a statin impurity (CAS 125971-96-2) and categorized under antihyperlipidemics, indicating its role in drug synthesis or quality control . Crystallographic Data: Monoclinic crystal system (space group P2₁/n) with distinct lattice parameters (e.g., a = 14.1694 Å, β = 99.651°) .
2-Fluorophenyl Analog: 2-(2-(2-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Molecular Formula: C₂₆H₂₄FNO₃
- Molecular Weight : 417.48 g/mol
- Key Differences: Fluorine substitution at the ortho position of the phenyl ring instead of para. Altered electronic effects may influence reactivity or binding affinity in biological systems. Applications: Listed as a pharmaceutical impurity (Catalogue No. PA 01 2410011), highlighting its relevance in drug safety profiling .
Benzyloxy-Substituted Analog: 2-(2-(4-(Benzyloxy)phenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- Synthesis : Prepared via a tert-butyl ester intermediate in a toluene/heptane/THF solvent system with pivalic acid catalysis (63% yield) .
- Key Differences: Presence of a benzyloxy group enhances steric bulk and lipophilicity compared to the chloro or fluoro analogs. Potential use as a precursor for molecular imaging probes in statin research .
Heterocyclic Derivatives
- Example: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide Structural Features: Incorporates a thieno-pyrimidinone core and a sulfanyl group.
Physicochemical and Pharmacological Insights
Therapeutic and Industrial Relevance
- Chloro and Fluoro Analogs : Both are associated with statin intermediates (e.g., atorvastatin synthesis) and impurity profiling, underscoring their importance in drug manufacturing .
- Commercial Availability : The 4-fluoro variant is priced at ~€1,021/25 mg (), reflecting its niche application in high-purity pharmaceutical research.
Structure-Activity Relationships (SAR)
- Halogen Effects :
- 4-Chlorophenyl : Enhances metabolic stability due to chlorine’s resistance to oxidative degradation.
- 4-Fluorophenyl : Improves membrane permeability via fluorine’s electronegativity and small size.
- Amide Linkage : Critical for hydrogen bonding with biological targets (e.g., HMG-CoA reductase in statins) .
Tabulated Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Applications |
|---|---|---|---|---|
| 2-[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide | C₂₆H₂₄ClNO₃ | 434.93 | 4-Cl | Statin intermediates, research |
| 4-Fluorophenyl analog | C₂₆H₂₄FNO₃ | 417.47 | 4-F | Drug impurity standards |
| 2-Fluorophenyl analog | C₂₆H₂₄FNO₃ | 417.48 | 2-F | Pharmaceutical impurities |
| Benzyloxy-substituted analog | C₃₃H₃₁NO₄ | 521.60 | 4-OBn | Imaging probe synthesis |
Q & A
Q. What are the key synthetic pathways for 2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Condensation of 4-chlorophenylacetophenone with methyl acetoacetate to form the β-keto ester intermediate.
- Step 2 : Michael addition with phenylamine derivatives under controlled pH (8–9) and temperature (60–80°C) to introduce the phenylacetamide moiety.
- Step 3 : Cyclization and oxidation to finalize the oxo-ethyl backbone.
Critical parameters include solvent choice (e.g., THF or DMF), reaction time (12–24 hrs), and catalyst selection (e.g., NaOEt) to achieve >85% yield .
Q. How is the compound characterized for structural validation?
Standard methods include:
- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm proton environments and carbon hybridization.
- High-Resolution Mass Spectrometry (HRMS) for molecular ion verification (C₂₆H₂₄ClNO₃, [M+H]+ = 454.14).
- FT-IR to identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 70% vs. 90%)?
Discrepancies often arise from:
- Reagent purity : Impurities in starting materials (e.g., 4-chlorophenylacetophenone) reduce yields.
- Catalyst efficiency : Transition-metal catalysts (e.g., Pd/C) vs. base catalysts (e.g., NaH) impact reaction kinetics.
- Workup protocols : Incomplete extraction or crystallization steps may lower isolated yields.
Methodological recommendation : Use Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and stoichiometry .
Q. What strategies are effective for identifying and quantifying process-related impurities?
Common impurities include:
- Des-chloro analog : Formed via incomplete halogenation (detected via HPLC retention time shift).
- Oxidative byproducts : Generated during the final oxidation step (e.g., overoxidation of the β-keto group).
Analytical workflow : - HPLC-DAD/MS with a C18 column (acetonitrile/water gradient) for separation.
- QbD principles to establish impurity thresholds (<0.15% per ICH guidelines) .
Q. How does the crystal structure influence the compound’s physicochemical properties?
Q. What advanced techniques are used to study its interaction with biological targets?
- Molecular docking : Simulations with CYP3A4 or HMG-CoA reductase (targets for statin analogs) to predict binding affinities.
- Surface Plasmon Resonance (SPR) : Real-time monitoring of binding kinetics (e.g., KD values).
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor interactions .
Methodological Challenges
Q. How to design stability-indicating studies under accelerated conditions?
Q. How to address low aqueous solubility for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
